(R)-tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate
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Overview
Description
®-tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[24]heptane-5-carboxylate is a complex organic compound that features a unique combination of functional groups and structural motifs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the imidazole ring: This can be achieved through the condensation of an appropriate aldehyde with an amine and a nitrile under acidic conditions.
Introduction of the phenanthrene moiety:
Spirocyclic ring formation: The spirocyclic structure is formed via a cyclization reaction, often using a base to facilitate the ring closure.
Final coupling: The final step involves coupling the imidazole and phenanthrene derivatives under conditions that promote the formation of the desired spirocyclic compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides, resulting in the reduction of the bromine and fluorine substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce dehalogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, ®-tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate can be used as a probe to study the interactions between small molecules and biological macromolecules.
Medicine
The compound has potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. Its unique structure may allow for the targeting of specific biological pathways.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
®-tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate: shares similarities with other spirocyclic compounds and imidazole derivatives.
Other spirocyclic compounds: These include spirooxindoles and spirotetrahydroquinolines, which also feature a spirocyclic structure.
Other imidazole derivatives: Compounds such as benzimidazole and imidazopyridine share the imidazole ring structure.
Uniqueness
The uniqueness of ®-tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate lies in its combination of a spirocyclic structure with a highly substituted phenanthrene and imidazole ring. This unique combination of structural features imparts specific chemical and biological properties that are not found in other similar compounds.
Biological Activity
(R)-tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural characteristics, including a spirocyclic framework and multiple functional groups, suggest diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.
Structural Characteristics
The compound features:
- Spirocyclic Structure : Enhances stability and potentially influences biological interactions.
- Tetrafluorinated Phenanthrene Moiety : Contributes to electronic properties that may enhance pharmacological effects.
- Imidazole Ring : Known for its presence in various biologically active compounds.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities:
Activity Type | Description |
---|---|
Antimicrobial | Inhibits growth of bacteria and fungi; potential applications in infection control. |
Antitumor | Exhibits cytotoxic effects on cancer cell lines; potential for cancer therapy. |
Neuroprotective | Protects neuronal cells from damage; implications for neurodegenerative diseases. |
Anti-inflammatory | Reduces inflammation; useful in treating chronic inflammatory conditions. |
The biological mechanisms through which this compound may exert its effects include:
- Inhibition of Enzymatic Activity : Compounds with imidazole rings often inhibit enzymes involved in inflammatory pathways.
- Interaction with Cellular Receptors : Potential modulation of receptor activity related to neurotransmission and immune response.
- Induction of Apoptosis in Cancer Cells : Similar compounds have been shown to trigger programmed cell death in malignancies.
Case Studies
- Antitumor Activity :
-
Neuroprotective Effects :
- Research demonstrated that certain spirocyclic compounds protect against oxidative stress-induced neuronal damage, suggesting a protective role in neurodegenerative diseases .
- Antimicrobial Properties :
Synthesis and Modification
The synthesis of this compound can involve several steps that may be optimized for yield and selectivity using advanced methodologies such as microwave-assisted synthesis. Modifications to the structure can enhance its biological properties further.
Properties
Molecular Formula |
C28H26BrF4N3O2 |
---|---|
Molecular Weight |
592.4 g/mol |
IUPAC Name |
tert-butyl (6R)-6-[5-(7-bromo-9,9,10,10-tetrafluorophenanthren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C28H26BrF4N3O2/c1-25(2,3)38-24(37)36-14-26(8-9-26)12-22(36)23-34-13-21(35-23)15-4-6-17-18-7-5-16(29)11-20(18)28(32,33)27(30,31)19(17)10-15/h4-7,10-11,13,22H,8-9,12,14H2,1-3H3,(H,34,35)/t22-/m1/s1 |
InChI Key |
RNVATKPKBMQRFD-JOCHJYFZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)C[C@@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C=C(C=C6)Br)C(C5(F)F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C=C(C=C6)Br)C(C5(F)F)(F)F |
Origin of Product |
United States |
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